3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid
Overview
Description
3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid is a useful research compound. Its molecular formula is C30H21N3O9 and its molecular weight is 567.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Lanthanide Coordination Networks : A study by Petiote et al. (2019) discussed the application of a similar compound in the study of lanthanide coordination networks, highlighting its potential in crystal structure and photophysical properties research (Petiote et al., 2019).
Molecular Modeling and Drug Design : Karmakar et al. (2014) focused on compounds forming hydrogen-bonded 2D and 3D nets, including terephthalamides and benzene-1,3,5-tricarboxamides, which are significant in molecular modeling and drug design (Karmakar et al., 2014).
Semiconductor and Environmental Protection : Wei et al. (2015) identified potential applications of complexes involving this compound in semiconductor technology and dye degradation, relevant to environmental protection (Wei et al., 2015).
CO2 Capture and Separation : Gao et al. (2018) reported the use of a related compound in constructing a metal-organic framework for effective CO2 capture and CO2/CH4 separation (Gao et al., 2018).
Fluorescence Sensing : Li et al. (2017) demonstrated the use of a Tb(III)–TATAB complex, involving a similar compound, for spectrofluorimetric determination of sodium hexametaphosphate in tea drink samples (Li et al., 2017).
Structural and Electronic Applications : A study by Volkringer et al. (2009) highlighted the potential of a novel metal-organic architecture with magnesium dinuclear units and dioxane species in benzene-1,3,5-tribenzoate links for structural and electronic applications (Volkringer et al., 2009).
Prostatitis Treatment : Ma (2022) researched a Cd(II) metal-organic framework based on this compound for potential application in treating prostatitis by inhibiting the AMP-Activated Protein Kinase signaling pathway (Ma, 2022).
Properties
IUPAC Name |
3-[[3,5-bis[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21N3O9/c34-25(31-22-7-1-4-16(13-22)28(37)38)19-10-20(26(35)32-23-8-2-5-17(14-23)29(39)40)12-21(11-19)27(36)33-24-9-3-6-18(15-24)30(41)42/h1-15H,(H,31,34)(H,32,35)(H,33,36)(H,37,38)(H,39,40)(H,41,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMHMKJMDXXXKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21N3O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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